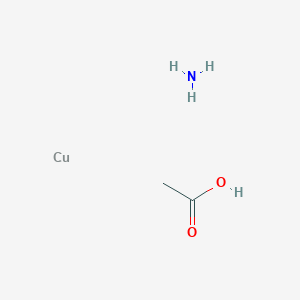
Einecs 245-422-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “acetic acid;azane;copper” is a coordination complex that involves acetic acid (ethanoic acid), azane (ammonia), and copper. Acetic acid is a colorless liquid with a pungent odor, commonly known as the main component of vinegar. Azane, more commonly known as ammonia, is a colorless gas with a characteristic pungent smell. Copper is a reddish-brown metal known for its high thermal and electrical conductivity. The combination of these three components forms a complex that has unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of the acetic acid;azane;copper complex typically involves the reaction of copper salts with acetic acid and ammonia. One common method is to dissolve copper(II) acetate in water and then add ammonia solution to the mixture. The reaction proceeds as follows: [ \text{Cu(CH}_3\text{COO)}_2 + 2\text{NH}_3 \rightarrow \text{Cu(NH}_3\text{)}_2(\text{CH}_3\text{COO)}_2 ]
Industrial Production Methods
Industrial production of this complex can be achieved through controlled addition of ammonia to a solution of copper acetate. The reaction is typically carried out at room temperature and atmospheric pressure. The resulting complex can be isolated by crystallization or precipitation methods.
Análisis De Reacciones Químicas
Types of Reactions
The acetic acid;azane;copper complex undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Ligand Substitution Reactions: The ammonia ligands can be replaced by other ligands in the presence of suitable reagents.
Acid-Base Reactions: The acetic acid component can participate in acid-base reactions, donating protons to bases or accepting protons from acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Ligand Substitution: Ethylenediamine, pyridine.
Major Products Formed
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Ligand Substitution: Formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the acetic acid;azane;copper complex is used as a catalyst in various organic reactions, including oxidation and reduction reactions. It is also used in the synthesis of other coordination compounds.
Biology
In biological research, this complex is studied for its potential antimicrobial properties. Copper complexes are known to exhibit antibacterial and antifungal activities, making them useful in developing new antimicrobial agents.
Medicine
In medicine, the acetic acid;azane;copper complex is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in wound healing.
Industry
In the industrial sector, this complex is used in electroplating processes, where it helps in the deposition of copper on various substrates. It is also used in the production of pigments and dyes.
Mecanismo De Acción
The mechanism of action of the acetic acid;azane;copper complex involves the interaction of the copper center with various molecular targets. Copper ions can interact with proteins, nucleic acids, and other biomolecules, leading to the disruption of cellular processes. The ammonia ligands can facilitate the transport of copper ions into cells, enhancing their biological activity. The acetic acid component can modulate the acidity of the environment, affecting the stability and reactivity of the complex.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) Acetate: Similar to the acetic acid;azane;copper complex but lacks the ammonia ligands.
Copper(II) Ammonia Complex: Contains ammonia ligands but lacks the acetic acid component.
Copper(II) Chloride: Another copper complex with different ligands.
Uniqueness
The acetic acid;azane;copper complex is unique due to the presence of both acetic acid and ammonia ligands, which confer distinct chemical and biological properties. The combination of these ligands enhances the stability and reactivity of the complex, making it useful in a wide range of applications.
Propiedades
Número CAS |
23087-46-9 |
|---|---|
Fórmula molecular |
C2H7CuNO2 |
Peso molecular |
140.63 g/mol |
Nombre IUPAC |
acetic acid;azane;copper |
InChI |
InChI=1S/C2H4O2.Cu.H3N/c1-2(3)4;;/h1H3,(H,3,4);;1H3 |
Clave InChI |
STBBNCFDTGWWIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.N.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















